Dan shen spiroketal lactone

Übersicht

Beschreibung

Dan shen spiroketal lactone is a bioactive compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the spiroketal family, which is characterized by a unique spirocyclic structure that includes a lactone moiety. Danshen has been used in traditional Chinese medicine for centuries, primarily for its cardiovascular benefits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dan shen spiroketal lactone typically involves the acid-catalyzed cyclization of dihydroxyketone precursors. This method is favored due to its efficiency in forming the spirocyclic structure. Various synthetic routes have been explored, including:

- Alkoxyselenation

- Alkyne cyclotrimerization

- Glycoside rearrangement

- Michael additions

- Ring-closing metathesis

- O-quinone methide hetero-Diels–Alder cycloadditions

- [3 + 2]-dipolar cycloadditions

- Alkyne hydroalkoxylations

- Radical cyclization

- Lactone alkylidenation

- Palladium(II)-catalyzed one-pot multi-component cascade reactions

- Ring expansion of donor–acceptor substituted cyclopropanes

- Kinetic spirocyclization of glycal epoxides

- Intramolecular Ullman-ether reaction .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic methods due to their efficiency and sustainability. A multienzymatic pathway enables the preparation of optically pure spirolactone building blocks. This involves a streamlined one-pot reaction cascade, combining chloroperoxidase, an oxidase, and an alcohol dehydrogenase .

Analyse Chemischer Reaktionen

Types of Reactions: Dan shen spiroketal lactone undergoes various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

- Cyclization

Common Reagents and Conditions: Common reagents used in these reactions include:

- Oxidizing agents such as hydrogen peroxide and potassium permanganate

- Reducing agents like sodium borohydride and lithium aluminum hydride

- Substitution reagents such as halogens and nucleophiles

- Catalysts like palladium and acid catalysts for cyclization reactions .

Major Products: The major products formed from these reactions include various spiroketal derivatives and lactone-containing compounds, which are often used in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

Oncology

Dan Shen spiroketal lactone exhibits promising anticancer properties. Recent studies have demonstrated its potential in:

- Inducing Apoptosis and Ferroptosis : In vitro studies using human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that this compound can inhibit cell proliferation and induce programmed cell death through mechanisms involving glutathione peroxidase 4 inhibition, leading to increased lipid peroxidation .

- Clinical Observations : Analysis of data from the Taiwan National Health Insurance Research Database indicated that patients with breast cancer who used Danshen exhibited improved survival rates, suggesting a protective role against tumor progression .

Cardiovascular Health

The compound is also significant in cardiovascular medicine:

- Treatment of Coronary Heart Disease : this compound is a key component of the Compound Danshen Dropping Pills, which are widely used for treating coronary heart disease and improving coronary blood flow .

- Mechanisms of Action : It has been shown to enhance endothelial function and reduce oxidative stress, contributing to improved heart health outcomes. Studies indicate that it may activate superoxide dismutase, a critical enzyme in antioxidant defense systems .

Neuroprotection

Emerging evidence suggests that this compound may have neuroprotective effects:

- Epilepsy Treatment : Network pharmacology studies identified multiple therapeutic targets for epilepsy treatment associated with Dan Shen components, highlighting its potential role in regulating neurotransmitter pathways and neuroinflammation .

- Cognitive Function : There is ongoing research into its effects on cognitive function and neurodegenerative diseases, although further studies are needed to establish definitive benefits.

Case Studies

Wirkmechanismus

The mechanism of action of Dan shen spiroketal lactone involves multiple molecular targets and pathways. It is known to regulate serotonergic synapses, morphine addiction, nicotine addiction, and the NF-κB signaling pathway. These pathways are crucial in controlling inflammatory responses, cell proliferation, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Dan shen spiroketal lactone is unique due to its specific spirocyclic structure and bioactivity. Similar compounds include:

- Spirolactones : Such as crassalactone D and lanceolactone A, which also exhibit bioactive properties .

- Carbohydrate-derived spiroketals : These compounds share structural similarities but differ in their biological activities and applications .

- Peniciketals : These compounds are synthesized through similar pathways and have comparable bioactivities .

Eigenschaften

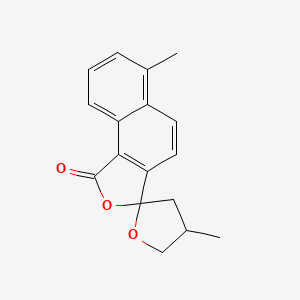

IUPAC Name |

4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLNYCCHXAULQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.